molecular formula C21H14BrClN2O2 B5253976 3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B5253976
M. Wt: 441.7 g/mol
InChI Key: CCZXTHSZMVGWHT-UHFFFAOYSA-N
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Description

3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Halogenation: Introduction of bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The final step involves the formation of the benzamide linkage. This can be achieved by reacting the halogenated benzoxazole derivative with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions. For example, the bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzoxazole moiety can participate in redox reactions, potentially altering its electronic properties.

    Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzamide derivative.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its halogenated positions make it a versatile intermediate for various organic transformations.

Biology

The compound’s structural features suggest potential biological activity, such as antimicrobial or anticancer properties. Research into its interactions with biological targets could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, owing to the presence of the benzoxazole moiety.

Mechanism of Action

The mechanism by which 3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzoxazole ring could play a role in binding to specific sites, while the halogen atoms might influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-[2-chlorophenyl]benzamide: Lacks the benzoxazole moiety, potentially reducing its biological activity.

    N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Lacks the bromine atom, which might affect its reactivity in substitution reactions.

    3-bromo-N-[2-chloro-5-(1,3-benzoxazol-2-yl)phenyl]benzamide: Lacks the methyl group on the benzoxazole ring, which could influence its electronic properties.

Uniqueness

The presence of both bromine and chlorine atoms, along with the benzoxazole moiety, makes 3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide unique. These features could confer specific reactivity and biological activity not seen in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN2O2/c1-12-5-8-19-18(9-12)25-21(27-19)14-6-7-16(23)17(11-14)24-20(26)13-3-2-4-15(22)10-13/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZXTHSZMVGWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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